1,2,3-Trimethoxy-5-pentylbenzene
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Overview
Description
1,2,3-Trimethoxy-5-pentylbenzene is an organic compound with the molecular formula C14H22O3 It is a derivative of benzene, where three hydrogen atoms are replaced by methoxy groups (-OCH3) and one hydrogen atom is replaced by a pentyl group (-C5H11)
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trimethoxy-5-pentylbenzene can be synthesized through a series of organic reactions. One common method involves the methylation of 1,2,3-trihydroxy-5-pentylbenzene using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like acetone under reflux conditions .
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors, to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethoxy-5-pentylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the electron-donating methoxy groups, which activate the benzene ring towards electrophiles.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The pentyl group can be reduced to form different alkyl derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed
Bromination: this compound can form 4-bromo-1,2,3-trimethoxy-5-pentylbenzene.
Nitration: The product is 4-nitro-1,2,3-trimethoxy-5-pentylbenzene.
Oxidation: Products include 1,2,3-trimethoxy-5-pentylbenzoic acid.
Scientific Research Applications
1,2,3-Trimethoxy-5-pentylbenzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethoxy-5-pentylbenzene involves its interaction with various molecular targets. The methoxy groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles. This reactivity is crucial for its role in electrophilic aromatic substitution reactions . The pentyl group contributes to the compound’s hydrophobic properties, influencing its solubility and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxybenzene: Lacks the pentyl group, making it less hydrophobic.
1,2,3-Trimethoxy-5-ethylbenzene: Has a shorter ethyl group instead of the pentyl group, affecting its physical and chemical properties.
1,3,5-Trimethoxybenzene: The methoxy groups are positioned differently, leading to variations in reactivity and applications.
Uniqueness
1,2,3-Trimethoxy-5-pentylbenzene is unique due to the presence of both methoxy and pentyl groups, which impart distinct chemical properties. The combination of electron-donating methoxy groups and the hydrophobic pentyl group makes it versatile for various applications in organic synthesis and potential biological activities.
Properties
CAS No. |
114085-79-9 |
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Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-pentylbenzene |
InChI |
InChI=1S/C14H22O3/c1-5-6-7-8-11-9-12(15-2)14(17-4)13(10-11)16-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
JPHFRTBJLUHRLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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